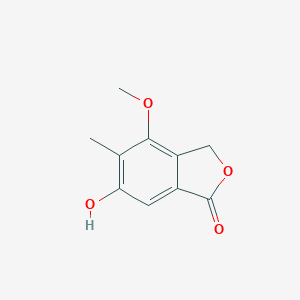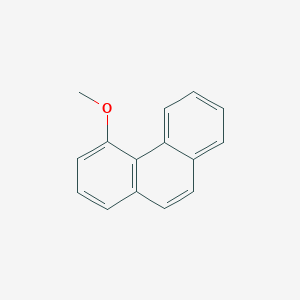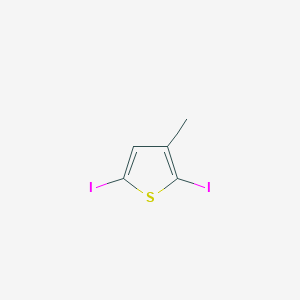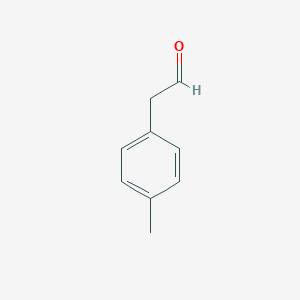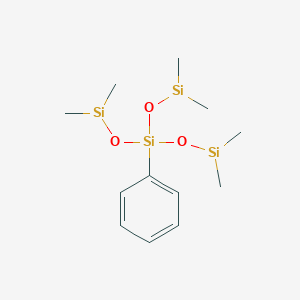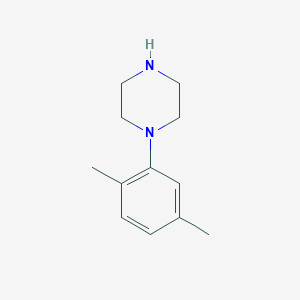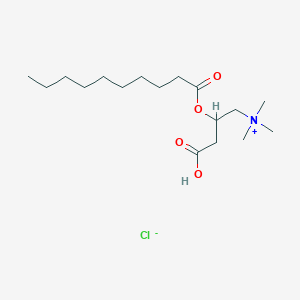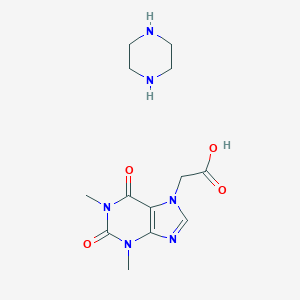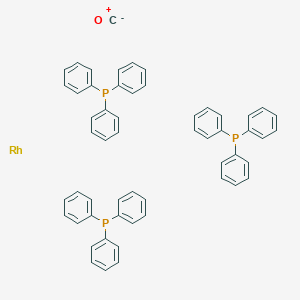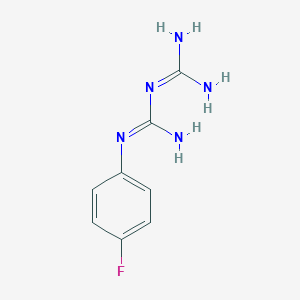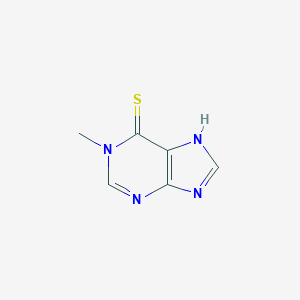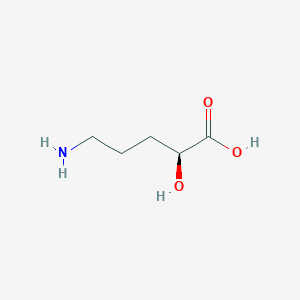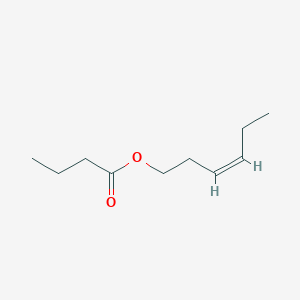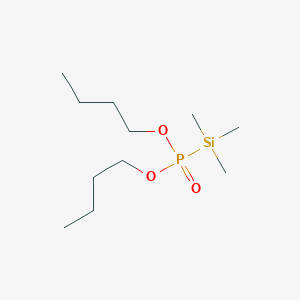
Dibutyl (trimethylsilyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“Dibutyl (trimethylsilyl)phosphonate” is a type of organophosphorus compound. It is related to other compounds such as Dibutyl phosphite and Dibutyl butanephosphonate . It is used in the field of organic chemistry for various purposes .
Synthesis Analysis
The synthesis of “Dibutyl (trimethylsilyl)phosphonate” involves the reaction of hydrophosphoryl compounds with hexamethyldisilazane at 20°C in the presence of ZnSO4 and diethylamine . This reaction is complete in 4 hours and does not require specially prepared solvents or an inert atmosphere .Molecular Structure Analysis
The molecular structure of “Dibutyl (trimethylsilyl)phosphonate” is related to other compounds such as Dibutyl phosphite and Dibutyl butanephosphonate . More detailed information about its molecular structure could not be found in the available resources.Chemical Reactions Analysis
“Dibutyl (trimethylsilyl)phosphonate” can undergo various chemical reactions. For example, it can be prepared from their simple dialkyl esters by silyldealkylation with bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . It can also participate in the hydrolysis of P-esters .Physical And Chemical Properties Analysis
The physical and chemical properties of “Dibutyl (trimethylsilyl)phosphonate” are related to its molecular structure and the types of chemical reactions it can undergo . More detailed information about its physical and chemical properties could not be found in the available resources.Future Directions
The future directions for the research and use of “Dibutyl (trimethylsilyl)phosphonate” could involve further investigation of its synthesis, chemical reactions, and physical and chemical properties . It could also involve further exploration of its safety and hazards, as well as its potential applications in various fields .
properties
IUPAC Name |
dibutoxyphosphoryl(trimethyl)silane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H27O3PSi/c1-6-8-10-13-15(12,16(3,4)5)14-11-9-7-2/h6-11H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXTYPAPEHRHOOE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOP(=O)(OCCCC)[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H27O3PSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553182 |
Source


|
| Record name | Dibutyl (trimethylsilyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibutyl (trimethylsilyl)phosphonate | |
CAS RN |
18047-96-6 |
Source


|
| Record name | Dibutyl (trimethylsilyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


